![molecular formula C17H14N2O B5855058 N-(3-methylphenyl)-2-quinolinecarboxamide](/img/structure/B5855058.png)
N-(3-methylphenyl)-2-quinolinecarboxamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, refractive index, specific rotation, and others .Scientific Research Applications
Micro-Computed Tomography (Micro-CT) Applications
The compound CBMicro_048700 has been associated with micro-computed tomography (micro-CT), a rapidly growing method in scientific research applications . Micro-CT allows for non-destructive imaging of morphological structures, making it a valuable tool in biological studies .
Archaeobotanical Research
Micro-CT, which could be related to CBMicro_048700, has shown potential in the field of archaeobotany . It can extract new archaeobotanical information from existing collections and create new archaeobotanical assemblages within ancient ceramics and other artifact types .
Antibody Microarrays
While not directly linked to CBMicro_048700, antibody microarrays represent a similar area of research . These arrays offer advantages over traditional protein analysis methods, such as enzyme-linked immunosorbent assays (ELISA) and Western blotting .
Operation Research
The compound Oprea1_795734 has been associated with operation research . This field uses scientific and programmable rules to provide a quantitative basis for decisions concerning operations under control . It has applications in project allocation, production planning, program decisions, and marketing .
Fast Proton-Induced Fission
Oprea1_795734 and Oprea1_446229 have been linked to research on fast proton-induced fission . This process has been investigated for its potential applications in medicine, electronics, industry, and other fields of human activities .
Optoelectronic Devices
The compound N-(3-methylphenyl)-2-quinolinecarboxamide is a starburst π-conjugated molecule widely used in optoelectronic devices due to its good electron-donor characteristics . It’s also known for its capability to emit blue light and amplified spontaneous emission, which is important for the development of organic lasers .
Therapeutic Applications
N-(3-methylphenyl)-2-quinolinecarboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has shown to inhibit the growth of several cancer cell lines and reduce the severity of inflammation in animal models of arthritis and colitis.
Biochemical and Physiological Effects
N-(3-methylphenyl)-2-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by regulating the expression of pro-apoptotic and anti-apoptotic genes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methylphenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGISSIRZQSQHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(m-tolyl)quinoline-2-carboxamide |
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